molecular formula C22H31N3O2S B2578521 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 953987-41-2

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2578521
CAS No.: 953987-41-2
M. Wt: 401.57
InChI Key: JWBJGXBOZUVTOP-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a synthetic organic compound supplied for research purposes. It has a molecular formula of C22H31N3O2S and a molecular weight of 401.6 g/mol . This molecule is characterized by a 1-methyl-1,2,3,4-tetrahydroquinoline core, which provides partial saturation and enhanced conformational flexibility compared to fully aromatic systems, potentially influencing its binding characteristics . The structure is completed with a dimethylaminoethyl group and a 2,5-dimethylbenzenesulfonamide moiety. While specific biological data for this exact isomer is limited, research on a closely related analog, the 3,4-dimethylbenzenesulfonamide variant, suggests that such compounds are of significant interest for their potential biological activities . The tetrahydroquinoline scaffold and sulfonamide functional group are common in medicinal chemistry and are associated with a range of pharmacological effects. Studies on the analogous compound indicate potential investigation into areas such as anticancer properties, where it may inhibit tumor cell proliferation, and antimicrobial activity against Gram-positive bacteria . The presence of the sulfonamide group also suggests potential for enzyme modulation, possibly acting as a competitive inhibitor . Researchers can utilize this compound as a key intermediate or standard in developing new therapeutic agents and probing biochemical pathways. The product is provided with guaranteed high purity and is intended for laboratory research applications only. It is strictly not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c1-16-8-9-17(2)22(13-16)28(26,27)23-15-21(24(3)4)19-10-11-20-18(14-19)7-6-12-25(20)5/h8-11,13-14,21,23H,6-7,12,15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBJGXBOZUVTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on a review of current literature and available data.

1. Chemical Structure and Synthesis

The compound features a unique structural composition that includes:

  • Dimethylamino group : Enhances solubility and may interact with various receptors.
  • Tetrahydroquinoline ring : Known for its pharmacological properties.
  • Benzenesulfonamide moiety : Often associated with antibacterial and anti-inflammatory activities.

Synthesis Overview

The synthesis typically involves multiple steps:

  • Formation of the tetrahydroquinoline moiety through hydrogenation of quinoline derivatives.
  • Alkylation with dimethylamine.
  • Coupling with the benzenesulfonamide component.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Modulation : The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions with receptors or enzymes, potentially modulating their activity.
  • Binding Affinity : The tetrahydroquinoline structure may enhance binding affinity to biological targets, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. For example:

  • In vitro Studies : Various derivatives have shown significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The sulfonamide component is known for its antimicrobial properties:

  • Mechanism : It may inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.

Case Study 1: Anticancer Activity

A study investigated the effects of a related compound on human cancer cell lines. The results demonstrated that the compound induced apoptosis in cancer cells at concentrations below 10 μM, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains, showing significant inhibition of growth in Gram-positive bacteria. The findings suggest that modifications to the sulfonamide moiety can enhance efficacy against resistant strains .

5. Data Summary

PropertyValue/Effect
Molecular FormulaC20H30N4O2S
Anticancer IC50<10 μM (varies by cell line)
Antimicrobial ActivityEffective against Gram-positive bacteria
Mechanism of ActionInhibition of DHPS; receptor modulation

6. Conclusion

This compound demonstrates promising biological activity across various domains, particularly in anticancer and antimicrobial applications. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide exhibit notable anticancer properties. For instance:

  • A study evaluated the in vitro anticancer activity of various synthesized compounds against human breast cancer cell lines (MCF7), revealing promising results for derivatives containing similar structural motifs .

Antiallergic Properties

Compounds derived from the quinoline structure have been associated with antiallergic effects. Pyranoquinolinones, closely related to this compound, have demonstrated efficacy against immediate hypersensitivity reactions and are being explored for their potential in treating allergic diseases .

Antimicrobial Activity

Research into quinoline derivatives has shown that they possess antimicrobial properties. The sulfonamide group is known to enhance the antibacterial activity of compounds by interfering with bacterial folic acid synthesis. This aspect makes the compound a candidate for further investigation in antimicrobial drug development.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Tetrahydroquinoline Moiety : Achieved through hydrogenation of quinoline derivatives under controlled conditions.
  • Introduction of the Dimethylamino Group : This step often involves alkylation reactions using dimethylamine as a reagent.
  • Attachment of the Benzenesulfonamide Component : Conducted through nucleophilic substitution reactions with appropriate sulfonyl chlorides.
  • Final Coupling Reaction : Involves combining all intermediates to yield the final product under specific temperature and pH conditions.

Case Study 1: Anticancer Activity

A specific study highlighted the synthesis of novel derivatives based on this compound structure and their evaluation against MCF7 cells. The results indicated that certain modifications significantly enhanced cytotoxicity compared to existing treatments .

Case Study 2: Antiallergic Effects

Research on pyranoquinolinones revealed their ability to mitigate allergic responses in animal models. The findings suggest that compounds with similar structures may be useful in developing new antiallergic medications .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound 3,4-Dimethoxy Analogue ()
Sulfonamide substituents 2,5-dimethyl 3,4-dimethoxy
Core heterocycle 1-methyl-1,2,3,4-tetrahydroquinoline 2,2,5-trimethyl-2H-chromen
Side chain Dimethylaminoethyl Phenyl-methyl

Metabolic and Functional Comparisons

Molecular networking analysis () provides insights into fragmentation patterns and bioactivity correlations. The target compound’s parent ion (m/z ~460) and its dimethylaminoethyl side chain likely produce distinct MS/MS fragments compared to analogues. For example:

  • Fragmentation similarity : A cosine score () below 0.7 would indicate structural divergence from chromen-based sulfonamides, primarily due to differences in heterocycle cleavage patterns.
  • Bioactivity divergence: The tetrahydroquinoline moiety may confer unique interactions with viral entry proteins (e.g., gp120 in HIV) compared to chromen-based analogues, which are more commonly associated with kinase inhibition .

Pharmacokinetic and Toxicity Profiles

  • Metabolic stability: The dimethylaminoethyl chain may undergo N-demethylation, a common metabolic pathway, whereas chromen-based analogues are prone to oxidative ring opening .

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